Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-
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Overview
Description
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-: is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro-substituted pyridinyl group at the N-position. This compound is of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyridinyl derivatives
Scientific Research Applications
Chemistry: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes involved in disease pathways .
Industry: In the industrial sector, Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
- Metoclopramide
Uniqueness: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted pyridinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets .
Biological Activity
Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor activity, neuropharmacological effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C11H10ClN3O
- Molecular Weight : 235.67 g/mol
This benzamide derivative features a chloro-substituted pyridine ring, which is significant for its biological activity.
1. Antitumor Activity
Benzamide derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, studies have demonstrated that benzamide compounds can act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumor progression and metastasis .
2. Neuropharmacological Effects
Recent studies have highlighted the role of benzamide derivatives in neuropharmacology. Specifically, the compound has been identified as a GPR52 agonist, which may have implications for treating neuropsychiatric disorders. The potency of related compounds has been shown to improve cognitive functions and exhibit antipsychotic-like effects in animal models .
3. Antibacterial and Antiviral Properties
Benzamide derivatives also show promise as antibacterial agents. The mechanism involves the inhibition of bacterial growth through interference with essential cellular processes. Additionally, some studies suggest potential antiviral activity against specific viruses, although further research is needed to confirm these effects .
The biological activity of benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds similar to this benzamide have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Signal Transduction Modulation : The activation of pathways such as MAPK and AKT signaling by this compound suggests a role in cell survival and proliferation .
- Receptor Interaction : As a GPR52 agonist, it modulates neurotransmitter signaling pathways, which may contribute to its neuropharmacological effects .
Case Study 1: Antitumor Efficacy
A study evaluating various benzamide derivatives indicated that those with structural similarities to 4-amino-N-(5-chloro-2-pyridinyl)- demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Neuropharmacological Investigation
In a preclinical model assessing the effects on methamphetamine-induced hyperactivity, a related compound exhibited dose-dependent inhibition, supporting its potential use in treating psychostimulant-related disorders .
Data Tables
Properties
CAS No. |
36845-14-4 |
---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-amino-N-(5-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17) |
InChI Key |
BSJGXTNBRNVOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N |
Origin of Product |
United States |
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